2-Fluoro-3-(hydroxymethyl)pyridine
Description
Properties
IUPAC Name |
(2-fluoropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAIZPVYDZEAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563703 | |
| Record name | (2-Fluoropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-55-2 | |
| Record name | 2-Fluoro-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluoropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-(hydroxymethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(hydroxymethyl)pyridine typically involves the introduction of a fluorine atom into the pyridine ring followed by the addition of a hydroxymethyl group. One common method is the fluorination of 3-(hydroxymethyl)pyridine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-(hydroxymethyl)pyridine is coupled with a fluorinated aryl halide in the presence of a palladium catalyst and a base such as potassium carbonate. This method allows for the selective introduction of the fluorine atom at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of the fluorine atom. The use of automated systems and advanced purification techniques such as chromatography and crystallization can help achieve high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(hydroxymethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 2-fluoro-3-(methyl)pyridine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: 2-Fluoro-3-formylpyridine or 2-Fluoro-3-carboxypyridine.
Reduction: 2-Fluoro-3-(methyl)pyridine.
Substitution: 2-(N-substituted)-3-(hydroxymethyl)pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Building Block for Synthesis:
2-Fluoro-3-(hydroxymethyl)pyridine serves as an important intermediate in the synthesis of various biologically active compounds. Its unique functional groups allow for diverse chemical transformations, making it a versatile scaffold in drug development. For instance, it has been utilized in the synthesis of p38α MAP kinase inhibitors, which are promising candidates for treating inflammatory diseases and cancer .
Case Study: Synthesis of p38α MAP Kinase Inhibitors
Recent studies have demonstrated that derivatives of this compound can be synthesized to enhance potency against p38α MAP kinase. The optimized synthesis involved multiple steps leading to improved yields compared to previous methods, showcasing its utility in developing more effective therapeutic agents .
Late-Stage Functionalization
Tandem Reactions:
The compound is also used in late-stage functionalization processes, which are crucial for modifying existing drug candidates to improve their efficacy and selectivity. For example, researchers have employed tandem C–H fluorination and nucleophilic aromatic substitution (S NAr) reactions involving this compound to introduce various substituents onto complex molecules without compromising their structural integrity .
Enhanced Reaction Conditions:
Studies have shown that the reaction conditions for S NAr involving this compound are milder than those typically required for similar reactions with other fluorinated pyridines. This allows for a broader range of functional groups to be tolerated during the substitution process, enhancing the versatility of synthetic pathways available to chemists .
Fluorescent Properties
Fluorescent Applications:
The hydroxymethyl group in this compound has been noted to enhance fluorescence properties when incorporated into larger molecular frameworks. This characteristic is particularly valuable in developing fluorescent probes for biological imaging and diagnostics . Research indicates that compounds containing this moiety exhibit significant fluorescence intensity, which can be leveraged in various analytical applications.
Analytical Chemistry
Use in Analytical Techniques:
In addition to its synthetic applications, this compound is employed in analytical chemistry for the development of new assays and detection methods. Its chemical properties facilitate the design of sensitive detection systems that can be used in clinical diagnostics and environmental monitoring .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(hydroxymethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and electrostatic interactions. The hydroxymethyl group can further modulate the compound’s solubility and reactivity, allowing it to participate in various biochemical processes.
Comparison with Similar Compounds
Positional Isomers of Hydroxymethyl-Substituted Fluoropyridines
- 4-(Hydroxymethyl)pyridine: Structure: Hydroxymethyl group at the 4-position. Applications: Used in electrochemical oxidation studies to produce 4-formyl pyridine. Bimetallic Pt-Pd nanoparticles enhance its oxidation efficiency, highlighting its utility in catalysis . Key Difference: The 3-hydroxymethyl substitution in the target compound may alter electronic properties and reactivity compared to the 4-substituted isomer.
6-(Hydroxymethyl)pyridine-3-boronic acid (CAS: 913835-98-0):
- Structure : Combines hydroxymethyl and boronic acid groups.
- Applications : Boronic acid enables reversible diol binding, making it valuable in catalytic and sensing applications. The hydroxymethyl group enhances hydrophilicity .
- Contrast : The absence of fluorine in this derivative reduces electron-withdrawing effects, impacting its electronic interactions.
Fluoropyridines with Alternative Substituents
- 2-Fluoro-3-(2(S)-azetidinylmethoxy)pyridine: Structure: Azetidinylmethoxy group replaces hydroxymethyl. Applications: A positron emission tomography (PET) ligand for imaging nicotinic acetylcholine receptors in the brain. Fluorine enhances blood-brain barrier penetration .
2-Fluoro-3-(3-methoxyphenyl)pyridine (CAS: 932382-37-1):
6-Chloro-2-fluoro-3-hydroxypyridine (CAS: 883107-68-4):
Functional Group Variations
3-Fluoro-2-hydroxypyridine (CAS: 33284-19-4):
- 2-(Methylamino)pyridine-3-methanol (CAS: N/A): Structure: Methylamino (-NHCH₃) at 2-position and hydroxymethyl at 3-position. Applications: Pharmaceutical intermediate with enhanced nucleophilicity due to the amino group .
Data Table: Key Properties of Selected Compounds
Research Findings and Trends
- Electronic Effects : Fluorine’s electron-withdrawing nature increases the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution. Hydroxymethyl groups enhance solubility and hydrogen-bonding capacity .
- Pharmacological Potential: Fluoropyridines with azetidinylmethoxy groups (e.g., 2-F-A-85380) demonstrate high affinity for nicotinic receptors, whereas hydroxymethyl derivatives may prioritize solubility over CNS penetration .
- Synthetic Challenges : Fluorine’s strong electronegativity requires careful optimization in synthetic routes, such as using Pd-catalyzed cross-coupling or nucleophilic fluorination .
Biological Activity
2-Fluoro-3-(hydroxymethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of a hydroxymethyl group and a fluorine atom on the pyridine ring. This compound is noteworthy in medicinal chemistry due to its potential applications in drug development, agrochemicals, and materials science. Its unique structure allows for diverse biological activities, particularly in antimicrobial and neurological contexts.
- Molecular Formula : C6H6FNO
- Molecular Weight : 145.12 g/mol
- Structure :
- Contains a hydroxymethyl (-CH2OH) group, which enhances its reactivity.
- The fluorine atom contributes to increased metabolic stability and lipophilicity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through chemical reactions. It can undergo:
- Suzuki–Miyaura Cross-Coupling Reactions : Useful for forming carbon-carbon bonds, enhancing the synthesis of more complex molecules.
- Oxidation and Reduction Reactions : The hydroxymethyl group can be oxidized to formyl or carboxyl groups, while reduction can yield derivatives like 2-fluoro-3-methylpyridine.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. For instance:
- A study demonstrated that similar pyridine compounds exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, suggesting that this compound may possess comparable activity .
Neuropharmacological Applications
The compound is also being explored for its neuropharmacological properties. Its structural features may facilitate interactions with neurotransmitter systems, potentially leading to developments in treatments for neurological disorders. The incorporation of fluorine has been shown to enhance the binding affinity of compounds to biological targets .
Case Studies and Research Findings
- Antibacterial Activity :
- Neuroactive Compounds :
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Neuropharmacological Potential | Unique Features |
|---|---|---|---|
| This compound | Moderate | High | Fluorine enhances stability |
| 2-Fluoro-3-methylpyridine | Low | Moderate | Lacks hydroxymethyl group |
| 3-Fluoro-2-(hydroxymethyl)pyridine | High | Low | Different substitution pattern |
| 2-Chloro-3-(hydroxymethyl)pyridine | Moderate | Moderate | Chlorine may affect electronic properties |
Future Directions
The ongoing research into the biological activities of this compound suggests several promising avenues:
- Drug Development : Continued exploration in medicinal chemistry could lead to new neuroactive agents and antibiotics.
- Agrochemical Applications : Investigating its efficacy as a pesticide or herbicide due to its interaction with biological systems in pests.
- Material Science Innovations : Utilizing its properties in developing new materials with enhanced thermal stability and resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
